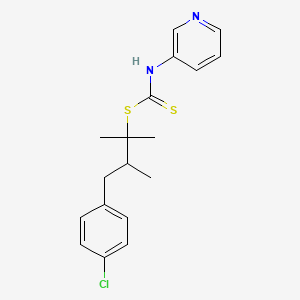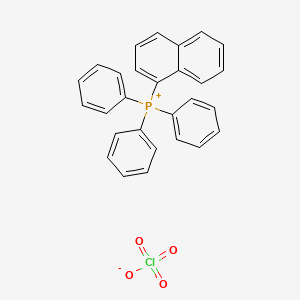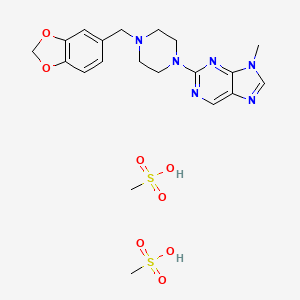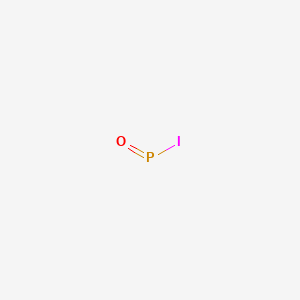
S-(2-Carboxy-2-hydroxyethyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Carboxy-2-hydroxyethyl)cysteine: is an organic compound with the molecular formula C6H11NO5S. It is a derivative of cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a carboxylic acid group and a hydroxyl group attached to the same carbon atom, making it a unique molecule with specific chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of S-(2-Carboxy-2-hydroxyethyl)cysteine typically involves the reaction of cysteine with glycidic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the proper formation of the desired product .
Industrial Production Methods: : Industrial production of S-(2-Carboxy-2-hydroxyethyl)cysteine may involve the use of biotechnological processes, including the fermentation of specific microorganisms that can produce the compound in large quantities. The purification process involves several steps, including filtration, crystallization, and drying to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: : S-(2-Carboxy-2-hydroxyethyl)cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of strong nucleophiles such as hydroxide ions or amines.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfides, while reduction can yield thiols .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, S-(2-Carboxy-2-hydroxyethyl)cysteine is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound is studied for its role in cellular processes, particularly in the context of oxidative stress and redox signaling. It is also used in the study of protein structure and function due to its ability to form disulfide bonds .
Medicine: : Medically, S-(2-Carboxy-2-hydroxyethyl)cysteine is investigated for its potential therapeutic effects, including its antioxidant properties and its role in detoxification processes. It is also explored as a potential treatment for conditions related to oxidative stress .
Industry: : In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the formulation of cosmetics and personal care products due to its beneficial properties for skin health .
Mecanismo De Acción
The mechanism by which S-(2-Carboxy-2-hydroxyethyl)cysteine exerts its effects involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate redox signaling pathways, thereby influencing cellular processes such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: This compound is similar in structure but contains an acetyl group, which imparts different chemical properties and biological activities.
Carbocisteine: Another related compound, carbocisteine, is used as a mucolytic agent in the treatment of respiratory conditions.
Uniqueness: : S-(2-Carboxy-2-hydroxyethyl)cysteine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in redox reactions and form disulfide bonds makes it particularly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
29529-32-6 |
|---|---|
Fórmula molecular |
C6H11NO5S |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-carboxy-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C6H11NO5S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
Clave InChI |
NEEMKAOBPAKGRO-WUCPZUCCSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)SCC(C(=O)O)O |
SMILES canónico |
C(C(C(=O)O)N)SCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


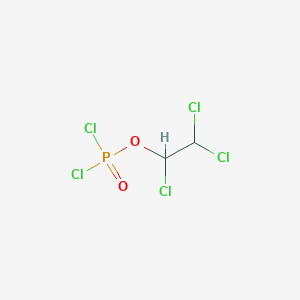
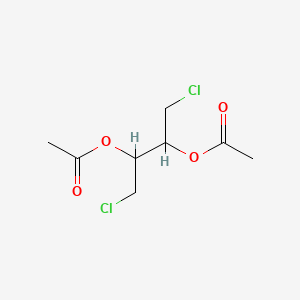
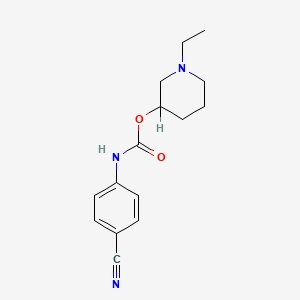
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)


